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molecular formula C12H14O3 B1596697 7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one CAS No. 20052-60-2

7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No. B1596697
M. Wt: 206.24 g/mol
InChI Key: RDRXIUHZBNIYAV-UHFFFAOYSA-N
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Patent
US08410166B2

Procedure details

Anhydrous 5-methylbenzene-1,3-diol (3.678 g), 3,3-dimethylacrylic acid (3.3 mL) and aluminum chloride (14.76 g) were added to phosphoryl chloride (45 mL) and the mixture was shaken at room temperature for 6 hours. The reaction solution was poured into ice, and the precipitates were filtered, washed with water and dried. The precipitates were purified by column chromatography on silica gel (Solvent; petroleum ether/ethyl acetate=25/1) to give the titled compound (3.8 g) as a colorless powder.
Quantity
3.678 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
14.76 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([OH:8])[CH:7]=1.[CH3:10][C:11]([CH3:16])=[CH:12][C:13](O)=[O:14].[Cl-].[Al+3].[Cl-].[Cl-].P(Cl)(Cl)(Cl)=O>>[OH:8][C:6]1[CH:5]=[C:4]2[C:3]([C:13](=[O:14])[CH2:12][C:11]([CH3:16])([CH3:10])[O:9]2)=[C:2]([CH3:1])[CH:7]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
3.678 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)O)O
Name
Quantity
3.3 mL
Type
reactant
Smiles
CC(=CC(=O)O)C
Name
Quantity
14.76 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
45 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was shaken at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction solution was poured into ice
FILTRATION
Type
FILTRATION
Details
the precipitates were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The precipitates were purified by column chromatography on silica gel (Solvent; petroleum ether/ethyl acetate=25/1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=CC(=C2C(CC(OC2=C1)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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